molecular formula C11H11FN2 B12822694 1-(6-Fluoroquinolin-8-yl)ethan-1-amine

1-(6-Fluoroquinolin-8-yl)ethan-1-amine

Cat. No.: B12822694
M. Wt: 190.22 g/mol
InChI Key: AABUDVWYBATQBY-UHFFFAOYSA-N
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Description

1-(6-Fluoroquinolin-8-yl)ethan-1-amine is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly their antibacterial properties. This compound features a quinoline ring system with a fluorine atom at the 6th position and an ethanamine group at the 8th position, making it a unique and valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine typically involves the cyclization of appropriate precursors followed by functional group modifications. Common synthetic methods include:

    Cyclization Reactions: Starting from suitable aniline derivatives, cyclization reactions can be employed to form the quinoline ring system.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved through electrophilic fluorination reactions.

    Amination: The ethanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

1-(6-Fluoroquinolin-8-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine involves its interaction with molecular targets such as bacterial DNA-gyrase. By inhibiting this enzyme, the compound prevents the replication and transcription of bacterial DNA, leading to the death of bacterial cells. This specific mechanism of action makes it a valuable candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline ring system.

    Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.

    Ofloxacin: A fluoroquinolone used to treat various bacterial infections.

Uniqueness: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, this compound features an ethanamine group at the 8th position, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-(6-fluoroquinolin-8-yl)ethanamine

InChI

InChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3

InChI Key

AABUDVWYBATQBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)F)C=CC=N2)N

Origin of Product

United States

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